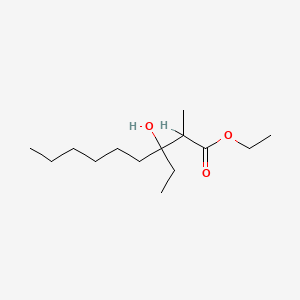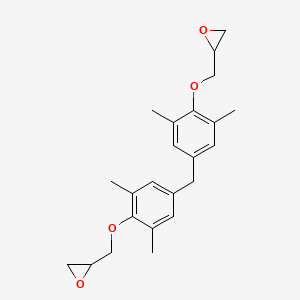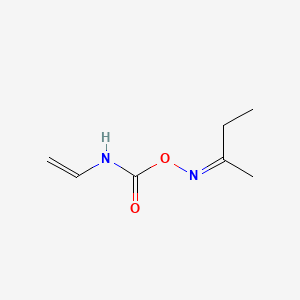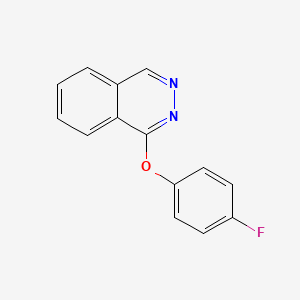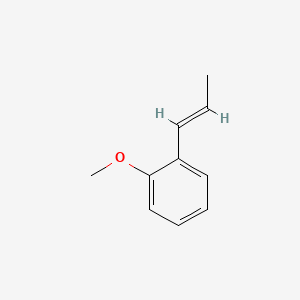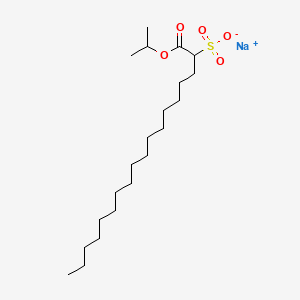
Sodium isopropyl 2-sulphooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium isopropyl 2-sulphooctadecanoate is a chemical compound with the molecular formula C21H41NaO5S and a molecular weight of 428.60201 g/mol . . This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium isopropyl 2-sulphooctadecanoate typically involves the esterification of octadecanoic acid with isopropanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid for esterification.
Solvents: Organic solvents like toluene or dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity octadecanoic acid, isopropanol, and sodium hydroxide.
Reaction Control: Automated systems to monitor temperature, pressure, and pH levels.
Purification: Techniques such as distillation and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium isopropyl 2-sulphooctadecanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Commonly undergoes nucleophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various alkylated or esterified derivatives.
Applications De Recherche Scientifique
Sodium isopropyl 2-sulphooctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of sodium isopropyl 2-sulphooctadecanoate involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to:
Molecular Targets: Bind to various molecular targets, including proteins and lipids.
Pathways Involved: Participate in pathways related to membrane stabilization and enzyme activity modulation.
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): Another surfactant with similar amphiphilic properties.
Sodium lauryl ether sulfate (SLES): Commonly used in detergents and personal care products.
Sodium stearate: Used in soap production and as an emulsifying agent.
Uniqueness: Sodium isopropyl 2-sulphooctadecanoate stands out due to its specific molecular structure, which provides unique solubility and stability characteristics compared to other surfactants .
Propriétés
Numéro CAS |
3076-25-3 |
|---|---|
Formule moléculaire |
C21H41NaO5S |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
sodium;1-oxo-1-propan-2-yloxyoctadecane-2-sulfonate |
InChI |
InChI=1S/C21H42O5S.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(27(23,24)25)21(22)26-19(2)3;/h19-20H,4-18H2,1-3H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
PGWZYVPSGZRFNA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)OC(C)C)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


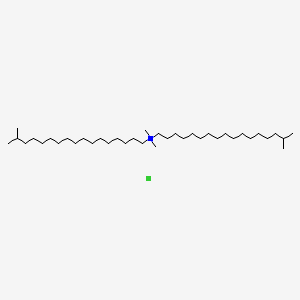
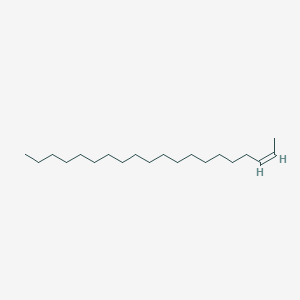
![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
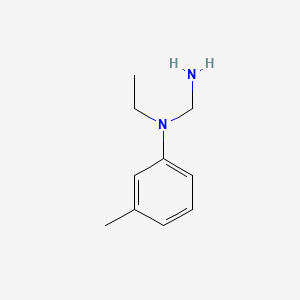
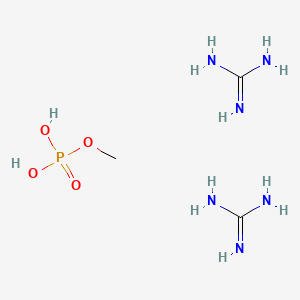
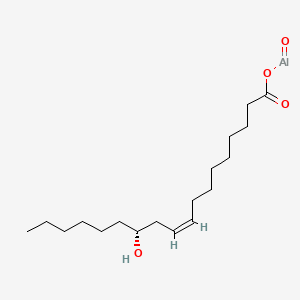
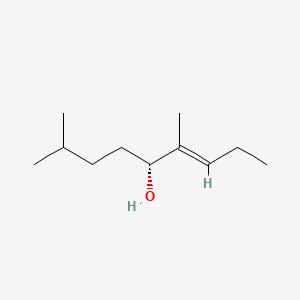
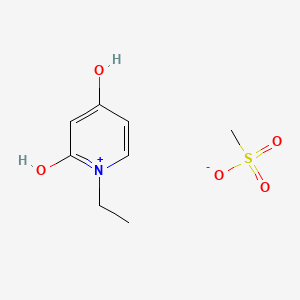
![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)
